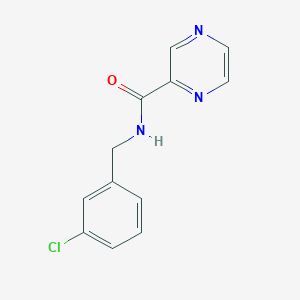

N-(3-chlorobenzyl)-2-pyrazinecarboxamide

Description

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-10-3-1-2-9(6-10)7-16-12(17)11-8-14-4-5-15-11/h1-6,8H,7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLFRRJDXGJDLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The antimycobacterial activity and physicochemical properties of N-benzylpyrazinecarboxamides are highly dependent on the substituents on the benzyl group. Below is a comparative analysis of key analogs:

| Compound Name | Substituent Position/Type | Molecular Weight (g/mol) | Melting Point (°C) | LogP* | Key Spectral Data (IR/NMR) |

|---|---|---|---|---|---|

| N-(3-Chlorobenzyl)-2-pyrazinecarboxamide | 3-Cl | 261.70 | ~140–150† | 2.1 | IR: 1668 cm⁻¹ (C=O), 1H-NMR: δ 4.78 (d, CH2) |

| N-(4-Fluorobenzyl)-2-pyrazinecarboxamide | 4-F | 245.24 | 132–134 | 1.8 | IR: 1670 cm⁻¹ (C=O), 1H-NMR: δ 4.65 (d, CH2) |

| N-(3-Trifluoromethylbenzyl)-2-pyrazinecarboxamide | 3-CF3 | 295.27 | 155–157 | 2.9 | IR: 1675 cm⁻¹ (C=O), 19F-NMR: δ -62.5 (CF3) |

| N-(3-Nitrobenzyl)-2-pyrazinecarboxamide | 3-NO2 | 273.25 | 165–168 | 1.5 | IR: 1522 cm⁻¹ (NO2), 1H-NMR: δ 8.21 (s, ArH) |

*Calculated using ChemDraw. †Estimated based on analogs in .

Key Observations:

- Electron-Withdrawing Groups (Cl, CF3, NO2): Chlorine and trifluoromethyl groups increase lipophilicity (higher LogP), enhancing membrane permeability. The nitro group, while polar, reduces LogP due to its strong electron-withdrawing nature .

- Melting Points: Bulky substituents (e.g., CF3) elevate melting points, likely due to enhanced crystal packing efficiency .

- Halogen Bonding: The 3-chloro substituent participates in halogen bonding (Cl···N interactions), as observed in N-(3-bromophenyl) analogs, which stabilize crystal structures .

Q & A

Q. What are the common synthetic routes for N-(3-chlorobenzyl)-2-pyrazinecarboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the coupling of 2-pyrazinecarboxylic acid derivatives with 3-chlorobenzylamine. Key steps include:

- Amide bond formation : Using coupling agents like EDCl/HOBt or carbodiimides under inert conditions .

- Halogenation : Phosphorus oxychloride (POCl₃) may replace hydroxyl groups with chlorine .

- Purification : Techniques such as column chromatography or recrystallization ensure purity. Characterization :

- TLC monitors reaction progress.

- NMR (¹H/¹³C) confirms structural integrity, focusing on amide proton signals (~8.5–9.5 ppm) and aromatic patterns.

- Mass spectrometry validates molecular weight .

Q. How is the initial biological activity of this compound assessed?

Preliminary evaluation focuses on target-specific assays:

- Enzyme inhibition : For MAO-B, measure IC₅₀ values via fluorometric assays using kynuramine as a substrate. Compound 36 (a close analogue) showed an IC₅₀ of 5.1 nM against MAO-B .

- Antimicrobial screening : Use broth microdilution to determine MICs against bacterial/fungal strains.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) assess selectivity .

Q. What molecular docking strategies elucidate the mechanism of action?

- Target selection : Prioritize enzymes like MAO-B or MurA based on structural homology.

- Ligand preparation : Optimize the compound’s 3D structure (e.g., protonation states, tautomers).

- Docking software : Use AutoDock Vina or Schrödinger Glide to simulate binding.

- Key interactions : The pyrazine carboxamide moiety forms hydrogen bonds with active-site residues (e.g., Tyr435 in MAO-B), while the 3-chlorobenzyl group enhances hydrophobic contacts .

Advanced Research Questions

Q. How do structural modifications influence MAO-B inhibitory activity? Insights from SAR studies.

SAR analysis reveals:

- Pyrazine carboxamide : Essential for hydrogen bonding; removal reduces activity by >90%.

- Halogen position : 3-Chloro substitution on the benzyl group increases potency (IC₅₀ = 5.1 nM) compared to 4-chloro (IC₅₀ = 9.7 nM) due to steric complementarity .

- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on the benzyl ring enhance binding affinity (e.g., IC₅₀ = 3.9 nM for 3-CF₃ derivative) . Methodology :

- Synthesize derivatives with systematic substitutions.

- Compare IC₅₀ values and docking scores to map critical regions.

Q. What challenges arise in optimizing synthetic yield, and how are they addressed?

Key challenges :

- Low yields in amide coupling due to steric hindrance from the 3-chlorobenzyl group.

- Byproduct formation during halogenation. Solutions :

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions.

- Catalyst optimization : Use DMAP to accelerate acylation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. How can contradictions between in vitro and in vivo data be resolved?

Case example : A compound may show potent MAO-B inhibition in vitro but poor efficacy in murine Parkinson’s models. Strategies :

- Pharmacokinetic profiling : Measure bioavailability, half-life, and brain penetration.

- Metabolite identification : LC-MS/MS detects active/inactive metabolites.

- Dose optimization : Adjust dosing frequency based on clearance rates.

- Statistical analysis : Use ANOVA to compare in vitro IC₅₀ and in vivo ED₅₀, identifying outliers for further study .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.